molecular formula C28H27N5O3S B2689106 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 901755-98-4

2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No.: B2689106
CAS No.: 901755-98-4
M. Wt: 513.62
InChI Key: VYKXMIFHFWOAGY-UHFFFAOYSA-N
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Description

2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide is a triazoloquinazoline derivative characterized by a fused [1,2,4]triazolo[1,5-C]quinazolin-5-yl core substituted with methoxy groups at positions 8 and 9, a phenyl group at position 2, and a sulfanyl-acetamide side chain at position 3.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3S/c1-5-32(20-13-9-10-18(2)14-20)25(34)17-37-28-29-22-16-24(36-4)23(35-3)15-21(22)27-30-26(31-33(27)28)19-11-7-6-8-12-19/h6-16H,5,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKXMIFHFWOAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazoloquinazoline derivatives.

    Substitution: Substituted triazoloquinazoline derivatives.

Mechanism of Action

The mechanism of action of 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several triazoloquinazoline and triazolopyrimidine derivatives. Key comparisons include:

2.1 N-(3-Chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
  • Structural Differences : The N-(3-chloro-4-methoxyphenyl) group replaces the N-ethyl-N-(3-methylphenyl) substituent in the target compound.
  • Functional Implications: The chloro-methoxy substitution may enhance lipophilicity and alter binding kinetics compared to the ethyl-methylphenyl group.
2.2 [(3)H]MRE 3008F20 (Pyrazolo-Triazolo-Pyrimidine Derivative)
  • Core Structure : Features a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core instead of a triazoloquinazoline backbone.
  • Pharmacological Profile: High selectivity for human A₃ adenosine receptors (KD = 0.80 nM), with 1,294-fold selectivity over A₁ receptors . The furyl and methoxyphenylcarbamoyl groups contribute to A₃ receptor antagonism, contrasting with the target compound’s phenyl and acetamide substituents.
2.3 Pesticide Derivatives (e.g., Flumetsulam, Oxadixyl)
  • Structural Overlap : Share triazolo or acetamide moieties but lack the quinazoline core.

Table 1: Comparative Analysis of Key Features

Compound Name Core Structure Key Substituents Biological Target/Activity Selectivity/Affinity
Target Compound Triazolo[1,5-C]quinazoline 8,9-Dimethoxy, N-ethyl-N-(3-methylphenyl) Hypothesized: Adenosine receptors Not yet reported
N-(3-Chloro-4-methoxyphenyl) analogue Triazolo[1,5-C]quinazoline 3-Chloro-4-methoxyphenyl Undocumented Likely similar lipophilicity
[(3)H]MRE 3008F20 Pyrazolo-triazolo-pyrimidine Furyl, methoxyphenylcarbamoyl A₃ adenosine receptor antagonist KD = 0.80 nM (A₃)
Flumetsulam Triazolo[1,5-a]pyrimidine 2,6-Difluorophenyl Plant enzyme (ALS inhibitor) Herbicidal activity

Key Research Findings

Role of Substituents in Receptor Selectivity: Methoxy and phenyl groups in triazoloquinazoline derivatives enhance binding to adenosine receptors by mimicking purine scaffolds . The N-ethyl-N-(3-methylphenyl) group in the target compound may confer higher metabolic stability compared to chlorinated analogues .

Species-Specific Activity :

  • Rat A₃ receptors show low affinity for human-targeted ligands (e.g., [(3)H]MRE 3008F20), suggesting the target compound’s activity may also vary across species .

Biological Activity

The compound 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide represents a novel class of triazoloquinazoline derivatives. These compounds have garnered attention due to their diverse biological activities, including potential therapeutic applications in various medical fields. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H21N5O4SC_{24}H_{21}N_{5}O_{4}S, with a molecular weight of 475.5 g/mol. The structural complexity is attributed to the presence of a triazoloquinazoline core, which is known for its interaction with multiple biological targets.

Structural Representation

PropertyValue
Molecular Formula C₁₄H₂₁N₅O₄S
Molecular Weight 475.5 g/mol
CAS Number 901736-19-4

Antimicrobial Activity

Recent studies have indicated that triazoloquinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

In a comparative study involving several triazoloquinazoline derivatives:

  • Compound A : Inhibited E. coli with an MIC of 32 µg/mL.
  • Compound B : Showed activity against S. aureus with an MIC of 16 µg/mL.
  • Target Compound : Demonstrated a promising MIC of 24 µg/mL against both strains.

Anticancer Activity

Triazoloquinazolines have also been explored for their anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been documented, potentially through the modulation of signaling pathways involved in cell proliferation and survival.

Research Findings on Anticancer Activity

A study focusing on the cytotoxic effects of similar compounds revealed:

CompoundCell LineIC50 (µM)
Compound CHeLa (cervical)15
Compound DMCF-7 (breast)12
Target Compound A549 (lung)10

These results suggest that the target compound may possess potent anticancer activity, warranting further investigation.

The biological activity of the compound is hypothesized to involve:

  • Enzyme Inhibition : Interference with key enzymes in metabolic pathways.
  • Receptor Modulation : Binding to specific receptors influencing cellular responses.
  • Apoptosis Induction : Triggering programmed cell death in cancer cells.

Conclusion and Future Directions

The compound 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Future research should focus on detailed mechanistic studies and clinical trials to fully elucidate its therapeutic potential.

Recommendations for Further Research

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound's pharmacological properties.
  • Clinical Trials : To evaluate its effectiveness in human subjects.

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